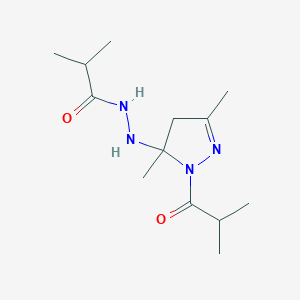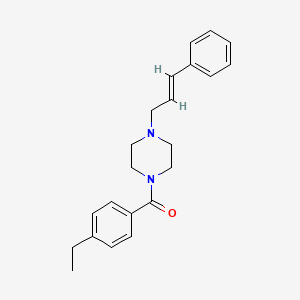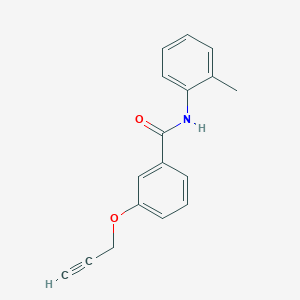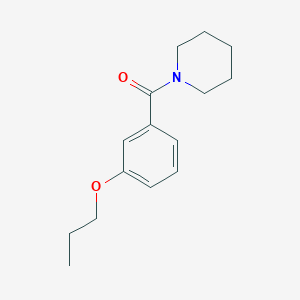
N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CSP-1103 and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CSP-1103 is not fully understood, but it is believed to act on the immune system and inflammatory pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. CSP-1103 has also been shown to activate the adenosine A2A receptor, which has anti-inflammatory effects.
Biochemical and Physiological Effects
CSP-1103 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CSP-1103 has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSP-1103 has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a wide range of conditions. CSP-1103 has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, there are also limitations to working with CSP-1103. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of CSP-1103 is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CSP-1103. One area of research is the development of CSP-1103 as a therapeutic agent for conditions such as rheumatoid arthritis and neuropathic pain. Another area of research is the development of CSP-1103 as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of CSP-1103 and to identify potential targets for the compound. In addition, research is needed to optimize the synthesis method for CSP-1103 and to improve the compound's solubility in water.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. CSP-1103 has also been studied for its potential as an anti-cancer agent. The compound has several advantages for lab experiments, but there are also limitations to working with CSP-1103. Future research is needed to fully understand the mechanism of action of CSP-1103 and to develop the compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of CSP-1103 involves a multi-step process that includes the reaction of 2-chloropyridine with piperidine, followed by the addition of phenylsulfonyl chloride and N,N-dimethylformamide. The resulting compound is then treated with a reducing agent to yield CSP-1103. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
CSP-1103 has been studied extensively for its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. CSP-1103 has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-6-7-16(19-12-14)20-17(22)13-8-10-21(11-9-13)25(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFVGKTXBWJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)
![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)

![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)